![molecular formula C17H16S4 B14506723 2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine] CAS No. 64958-42-5](/img/structure/B14506723.png)
2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine]: is a complex organic compound characterized by its unique spiro structure, which involves two benzodithiepine rings connected through a spiro carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] typically involves the reaction of 3,4-dimethoxythiophene with pentaerythritol in the presence of p-toluenesulphonic acid as a catalyst. The reaction is carried out in dry toluene under reflux conditions for several days. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, nitric acid, controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Spirobi[fluorene-9,9’-xanthene]: Used in the development of organic electronic materials.
Spirobi[thieno[3,4-b][1,4]dioxepine]: Explored for its use in dye-sensitized solar cells.
Spirobi[cyclopenta[2,1-b3,4-b’]dithiophene]: Investigated for its potential in organic photovoltaics.
Uniqueness: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
64958-42-5 |
|---|---|
Molekularformel |
C17H16S4 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
3,3'-spirobi[2,4-dihydro-1,5-benzodithiepine] |
InChI |
InChI=1S/C17H16S4/c1-2-6-14-13(5-1)18-9-17(10-19-14)11-20-15-7-3-4-8-16(15)21-12-17/h1-8H,9-12H2 |
InChI-Schlüssel |
YRSAXQCHYLGEKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CSC3=CC=CC=C3S1)CSC4=CC=CC=C4SC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




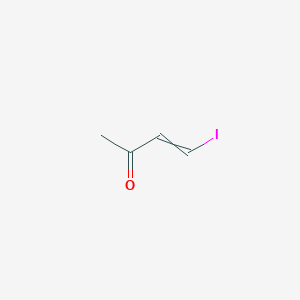
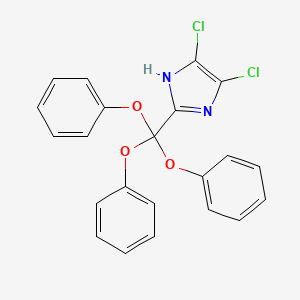
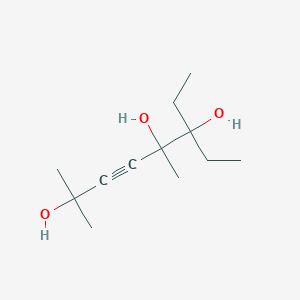
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

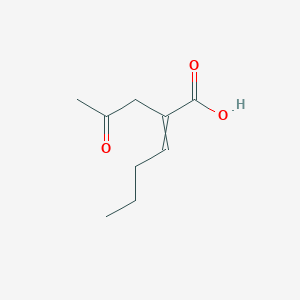

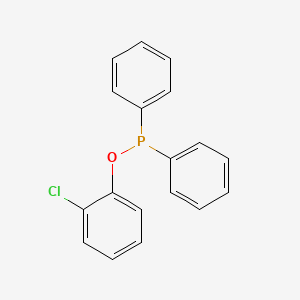
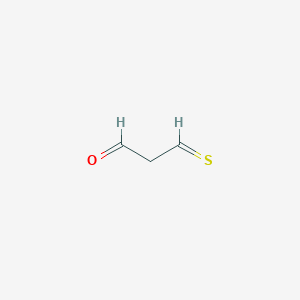
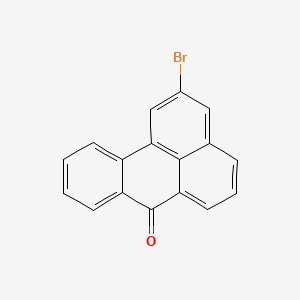
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
